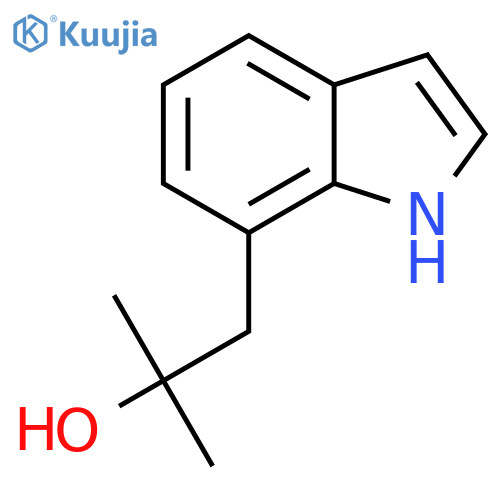Cas no 1893966-41-0 (1-(1H-indol-7-yl)-2-methylpropan-2-ol)

1893966-41-0 structure
商品名:1-(1H-indol-7-yl)-2-methylpropan-2-ol
1-(1H-indol-7-yl)-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-7-yl)-2-methylpropan-2-ol
- EN300-1772130
- 1893966-41-0
-
- インチ: 1S/C12H15NO/c1-12(2,14)8-10-5-3-4-9-6-7-13-11(9)10/h3-7,13-14H,8H2,1-2H3
- InChIKey: IFJODFMQRHGQQX-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)CC1C=CC=C2C=CNC=12
計算された属性
- せいみつぶんしりょう: 189.115364102g/mol
- どういたいしつりょう: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 36Ų
1-(1H-indol-7-yl)-2-methylpropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1772130-2.5g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 2.5g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1772130-10g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 10g |
$3929.0 | 2023-09-20 | ||
| Enamine | EN300-1772130-1.0g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1772130-0.1g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 0.1g |
$804.0 | 2023-09-20 | ||
| Enamine | EN300-1772130-0.25g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 0.25g |
$840.0 | 2023-09-20 | ||
| Enamine | EN300-1772130-0.5g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 0.5g |
$877.0 | 2023-09-20 | ||
| Enamine | EN300-1772130-10.0g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1772130-5.0g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1772130-5g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 5g |
$2650.0 | 2023-09-20 | ||
| Enamine | EN300-1772130-0.05g |
1-(1H-indol-7-yl)-2-methylpropan-2-ol |
1893966-41-0 | 0.05g |
$768.0 | 2023-09-20 |
1-(1H-indol-7-yl)-2-methylpropan-2-ol 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1893966-41-0 (1-(1H-indol-7-yl)-2-methylpropan-2-ol) 関連製品
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
